2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
The compound 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one features a 1,3,4-oxadiazole core substituted at the 5-position with a 3,4-dimethoxyphenyl group. A sulfide bridge (-S-) links the oxadiazole to an ethanone moiety, which is further connected to a pyrrolidine ring.
Properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-21-12-6-5-11(9-13(12)22-2)15-17-18-16(23-15)24-10-14(20)19-7-3-4-8-19/h5-6,9H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVJYHDQPAMLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps.
Industrial Production Methods
This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with target proteins, while the sulfanyl and pyrrolidinyl groups enhance its binding affinity. This allows the compound to modulate the activity of enzymes and other proteins, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural motifs with several oxadiazole derivatives. Below is a detailed comparison of its physicochemical and biological properties against analogs from literature and screening databases.
Table 1: Comparative Analysis of Oxadiazole Derivatives
Structural and Functional Differences
Substituent Effects on Oxadiazole
- 3,4-Dimethoxyphenyl (Target) : Enhances electron density and lipophilicity compared to thiophene (D394-6175) or phenyl (4a). Methoxy groups may improve membrane permeability and receptor binding .
- 4-Ethoxyphenyl (C292-0174) : Ethoxy’s larger size and higher lipophilicity could slow metabolic degradation but reduce aqueous solubility .
Amine Moieties
- Pyrrolidine’s rigidity may limit conformational adaptability compared to benzimidazole (4a) .
- Piperazine (C292-0191) : Additional nitrogen increases polarity and hydrogen-bonding capacity, favoring solubility but possibly reducing bioavailability .
Biological Activity
The compound 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a novel derivative of the 1,3,4-oxadiazole family, known for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities including antimicrobial, antitumor, and neuroprotective effects.
Synthesis and Characterization
The synthesis of oxadiazole derivatives often involves cyclization reactions between hydrazides and carboxylic acids or their derivatives. The specific compound can be synthesized through a multi-step process that includes the formation of the oxadiazole ring followed by substitution reactions to introduce the pyrrolidine moiety. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are typically employed to confirm the structure.
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold has been associated with significant antimicrobial properties. Studies have shown that compounds containing this moiety exhibit activity against various bacterial strains and fungi. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/ml |
| This compound | Escherichia coli | 64 μg/ml |
These results suggest that the compound possesses moderate antibacterial activity. The presence of the dimethoxyphenyl group enhances its lipophilicity and may contribute to its efficacy against Gram-positive bacteria.
Antitumor Activity
Research indicates that oxadiazole derivatives can exhibit anticancer properties through various mechanisms. The compound has been evaluated in vitro against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 15.5 |
| HeLa (cervical cancer) | 12.8 |
The observed cytotoxicity is attributed to the ability of the compound to induce apoptosis in cancer cells and inhibit cell proliferation.
Neuroprotective Effects
Preliminary studies suggest that the compound may also exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity:
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase | 25.0 |
This inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's. The structure's ability to cross the blood-brain barrier due to its lipophilic nature enhances its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives can often be correlated with their structural features:
- Substituents on the Oxadiazole Ring : The presence of electron-donating groups like methoxy enhances antimicrobial activity.
- Pyrrolidine Moiety : This group contributes to improved binding affinity with biological targets such as enzymes and receptors.
- Sulfanyl Group : The sulfur atom may play a role in enhancing the compound's reactivity and biological interactions.
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in drug development:
- A study published in Journal of Medicinal Chemistry demonstrated that modifications on the oxadiazole ring significantly affected the anticancer activity against multiple cell lines .
- Another research highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core via cyclization of hydrazide derivatives under reflux conditions. For example, coupling reactions with thiol-containing intermediates (e.g., mercapto-pyrrolidinone derivatives) are critical for introducing the sulfanyl group . Solvents like ethanol or dimethylformamide (DMF) are used under inert atmospheres to prevent oxidation . Temperature control (e.g., 80–100°C) and pH adjustments (e.g., using triethylamine) are essential to minimize side products. Yield optimization often requires column chromatography or recrystallization from DMF/ethanol mixtures .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying the oxadiazole ring, dimethoxyphenyl substituents, and pyrrolidine moiety. Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak (e.g., m/z 432.14 for C₁₉H₂₃N₃O₄S) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
